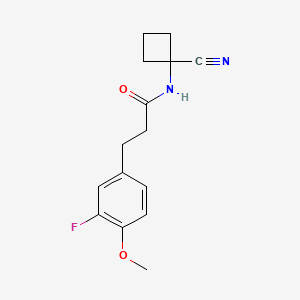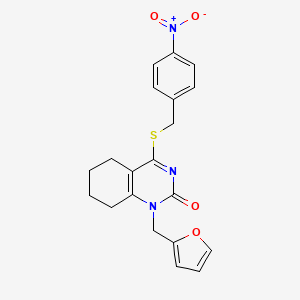![molecular formula C18H15Cl2F6N5O B2806132 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide CAS No. 338409-44-2](/img/structure/B2806132.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule with two pyridine rings, both substituted with a chloro and trifluoromethyl group . It also contains a piperazine ring, which is a common motif in pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of similar compounds often involves halogenation and fluorination steps .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a variety of substituents . The exact structure would depend on the specific arrangement of these groups .Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Potential Applications
The research on N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide has predominantly focused on its potential applications in various fields, including agriculture, pharmacology, and organic chemistry. The compound's chemical properties suggest it could have multiple uses, particularly due to its structural characteristics and the presence of trifluoromethyl groups, which are often associated with biological activity.
Potential Pesticide Applications
One study characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to this compound. These compounds, due to their X-ray powder diffraction characteristics, have been suggested as potential pesticides, indicating a potential for agricultural applications (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011) Linktosource.
Neurokinin(1) Receptor Investigation
The compound's relevance extends to the field of positron emission tomography (PET) imaging. For example, derivatives structurally similar to the compound have been synthesized and evaluated as potential PET ligands for investigating central neurokinin(1) (NK(1)) receptors. Such studies highlight its potential utility in neuroscientific research and its role in advancing our understanding of brain function and disorders (M. Van der Mey et al., 2005).
Pharmaceutical Research
In pharmaceutical research, compounds with similar structural features have been identified as potential inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), indicating possible applications in treating diseases associated with ACAT-1 overexpression. This suggests a therapeutic potential in areas such as cardiovascular disease (K. Shibuya et al., 2018) Linktosource.
Wirkmechanismus
Target of Action
It is suggested that it may interact with proteins that are traditionally considered “druggable” as well as those that are considered “undruggable” or difficult to target .
Mode of Action
It is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with its targets through covalent bonding with cysteine residues, leading to changes in the function or stability of these proteins.
Eigenschaften
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F6N5O/c19-12-5-10(17(21,22)23)7-27-15(12)29-14(32)9-30-1-3-31(4-2-30)16-13(20)6-11(8-28-16)18(24,25)26/h5-8H,1-4,9H2,(H,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPFHLDEBLWEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
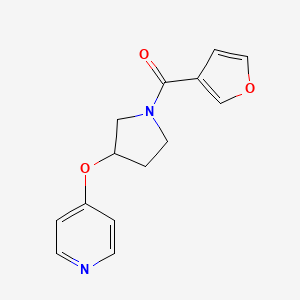
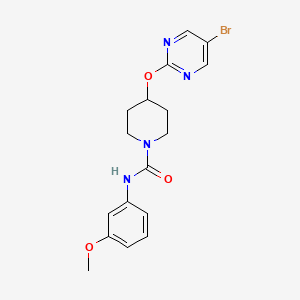
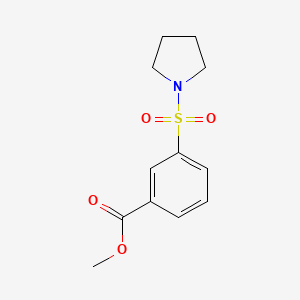
![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2806056.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)


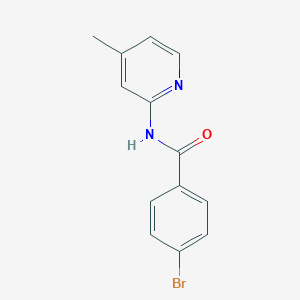
![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
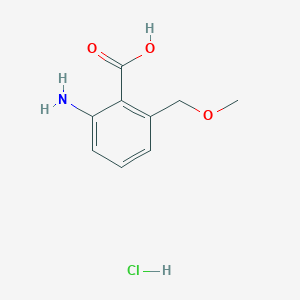
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)
![2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2806069.png)
